N-Hydroxy-2-aminofluorene
Overview
Description
N-Hydroxy-2-aminofluorene: is a chemical compound derived from fluorene, characterized by the presence of a hydroxyl group and an amino group attached to the fluorene ring. It is known for its genotoxic properties and is often studied in the context of carcinogenesis and mutagenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-2-aminofluorene can be synthesized through the N-hydroxylation of 2-aminofluorene. This reaction typically involves the use of liver microsomes or specific enzymes such as cytochrome P450 . The process can be carried out in vitro using guinea pig liver microsomes, where 2-aminofluorene is hydroxylated to form this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-aminofluorene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Acetylation: It can be acetylated to form N-acetyl-N-acetoxyaminofluorene.
Sulfation: The hydroxyl group can be sulfated by cytosolic sulfur transferase.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Acetylation: Acetyltransferase enzymes facilitate the acetylation process.
Sulfation: Sulfur transferase enzymes are involved in the sulfation reaction.
Major Products:
Nitroso Derivatives: Formed through oxidation.
N-acetyl-N-acetoxyaminofluorene: Formed through acetylation.
N-acetyl-N-sulfoxyaminofluorene: Formed through sulfation.
Scientific Research Applications
N-Hydroxy-2-aminofluorene is extensively used in scientific research due to its genotoxic properties. Some of its applications include:
Carcinogenesis Studies: It is used to study the mechanisms of cancer development, particularly in the liver, bladder, and kidney.
Mutagenesis Research: The compound is used to investigate DNA damage and repair mechanisms.
Biochemical Tools: It serves as a tool to study the metabolic activation of carcinogens and the formation of DNA adducts.
Mechanism of Action
N-Hydroxy-2-aminofluorene exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation, often involving enzymes such as cytochrome P450 and acetyltransferases . The activated metabolites can interact with DNA, leading to the formation of DNA adducts, which can cause mutations and contribute to carcinogenesis .
Comparison with Similar Compounds
2-Aminofluorene: A precursor to N-Hydroxy-2-aminofluorene, known for its carcinogenic properties.
2-Acetylaminofluorene: Another derivative of fluorene, used in similar research contexts.
Uniqueness: this compound is unique due to its specific hydroxylation, which makes it a more reactive and potent genotoxic agent compared to its parent compound, 2-aminofluorene . Its ability to form DNA adducts and its involvement in multiple metabolic pathways highlight its significance in carcinogenesis research .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14-15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCLXJPUTJMRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201045 | |
Record name | N-Fluorene-2-yl-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-94-1 | |
Record name | N-Hydroxy-2-aminofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Fluorene-2-yl-hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Fluorene-2-yl-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-2-AMINOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61M94X4V24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-FLUORENE-2-YL-HYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2113 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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